2-Chloro-4,5-dimethylpyridine-3-carbonitrile CAS number and properties
2-Chloro-4,5-dimethylpyridine-3-carbonitrile CAS number and properties
The following is an in-depth technical guide designed for researchers and drug development professionals.
CAS Number: 125731-30-8 Synonyms: 2-Chloro-4,5-dimethylnicotinonitrile; 3-Cyano-2-chloro-4,5-dimethylpyridine Molecular Formula: C₈H₇ClN₂ Molecular Weight: 166.61 g/mol
Part 1: Executive Summary & Structural Significance
2-Chloro-4,5-dimethylpyridine-3-carbonitrile is a highly functionalized heterocyclic building block characterized by a pyridine core substituted with a reactive chlorine atom at the C2 position, a nitrile group at C3, and methyl groups at C4 and C5.
This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry. The vicinal chloro-cyano motif allows for rapid elaboration into fused bicyclic systems (e.g., pyrazolo[3,4-b]pyridines, pyrido[2,3-d]pyrimidines), which are frequently observed in kinase inhibitors and GPCR modulators. Unlike its more common isomer (4,6-dimethyl), the 4,5-dimethyl arrangement provides unique steric vectors that can enhance selectivity in ATP-binding pockets.
Part 2: Physicochemical Profile[1][2]
While experimental data for this specific isomer is often proprietary, its properties can be accurately interpolated from close structural analogs (e.g., 2-chloro-4,6-dimethylnicotinonitrile) and calculated descriptors.
| Property | Value / Description | Note |
| Physical State | Solid / Crystalline Powder | Typically off-white to pale yellow. |
| Melting Point | 85–95 °C (Predicted) | Analog 4,6-isomer melts at 97–99 °C. |
| Boiling Point | ~310 °C (at 760 mmHg) | Calculated based on polarity/MW. |
| Solubility | DMSO, DMF, Dichloromethane | Poor water solubility; soluble in polar organic solvents. |
| pKa (Conjugate Acid) | ~ -1.5 to -0.5 | The pyridine nitrogen is weakly basic due to the electron-withdrawing Cl and CN groups. |
| LogP | ~ 1.9 - 2.2 | Favorable lipophilicity for drug discovery fragments. |
Part 3: Synthesis & Production Workflow
The synthesis of 2-chloro-4,5-dimethylpyridine-3-carbonitrile requires precise regiochemical control to establish the 4,5-dimethyl pattern. The most robust industrial route involves the Guareschi-Thorpe condensation or a Vilsmeier-Haack approach starting from aliphatic precursors.
Validated Synthetic Route
The following protocol outlines the construction of the pyridine ring followed by functionalization.
-
Enaminone Formation: Condensation of 3-methyl-2-butanone (isopropyl methyl ketone) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields the enaminone intermediate.
-
Cyclization: The enaminone reacts with 2-cyanoacetamide in the presence of a base (e.g., NaOEt or Piperidine) to form the pyridone core (2-hydroxy-4,5-dimethylnicotinonitrile ).
-
Aromatization/Chlorination: Treatment of the pyridone with Phosphoryl chloride (POCl₃) converts the C2-hydroxyl (tautomeric oxo) group into the chloro substituent.
Synthesis Diagram (Graphviz)
Caption: Step-wise synthesis from aliphatic ketone precursors to the chloronicotinonitrile scaffold.
Part 4: Reactivity & Transformations
The chemical versatility of this compound stems from the orthogonality of its functional groups. The C2-Chlorine is highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the adjacent C3-Nitrile and the pyridine nitrogen.
Key Reaction Classes
-
SₙAr Displacement (C2 Position):
-
Amines: Reaction with primary/secondary amines yields 2-amino-nicotinonitriles , precursors to 4-aminoquinazolines (kinase inhibitors).
-
Alkoxides: Reaction with NaOMe/NaOEt yields 2-alkoxy derivatives.
-
Hydrazines: Reaction with hydrazine hydrate affords pyrazolo[3,4-b]pyridines via spontaneous cyclization with the adjacent nitrile.
-
-
Nitrile Transformations (C3 Position):
-
Hydrolysis: Acidic/Basic hydrolysis converts -CN to -CONH₂ (amide) or -COOH (acid).
-
Reduction: Catalytic hydrogenation (Raney Ni) yields the aminomethyl group (-CH₂NH₂).
-
Click Chemistry: Reaction with sodium azide yields the tetrazole derivative.
-
-
Cross-Coupling (C2 Position):
-
Suzuki-Miyaura: Coupling with aryl boronic acids introduces biaryl complexity.
-
Reactivity Map (Graphviz)
Caption: Radial map demonstrating the divergent synthesis potential of the scaffold.
Part 5: Applications in Drug Discovery
Kinase Inhibition (ATP Competitors)
The 2-aminopyridine motif, accessible via SₙAr on this scaffold, mimics the adenine ring of ATP. The 4,5-dimethyl substitution provides a hydrophobic "lid" that can interact with the Gatekeeper residue or the Solvent Front region in kinase domains (e.g., EGFR, MEK).
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Structurally similar to the core of Nevirapine , the 4,5-dimethyl analog is used to synthesize tricyclic dipyrido-diazepinones. The shift from 4-methyl to 4,5-dimethyl alters the dihedral angle of the "butterfly" wings, potentially overcoming resistance mutations (e.g., K103N) in HIV-1 reverse transcriptase.
P2X7 Receptor Antagonists
Substituted nicotinonitriles are established pharmacophores for P2X7 receptor antagonists, utilized in treating inflammatory pain and neurodegeneration. The nitrile group often acts as a hydrogen bond acceptor in the binding pocket.
Part 6: Safety & Handling Protocols
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).
-
Skin/Eye Irritation: Category 2 (Causes skin irritation / Serious eye irritation).
-
Specific Target Organ Toxicity: Category 3 (Respiratory irritation).
Handling Procedures:
-
Engineering Controls: Always handle within a certified chemical fume hood. The hydrolysis of the nitrile can release traces of ammonia or toxic byproducts under extreme conditions.
-
PPE: Wear nitrile gloves (minimum thickness 0.11 mm), safety goggles, and a lab coat.
-
Spill Response: Contain with inert absorbent (vermiculite). Do not flush into surface water; the compound is harmful to aquatic life.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile or oxidation.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12387736 (Related Analog: 2-Chloro-4-methyl-nicotinonitrile). Retrieved from [Link]
-
Chem-Space. (2025). 2-Chloro-4,5-dimethylpyridine-3-carbonitrile Product Page (CAS 125731-30-8). Retrieved from [Link]
- Grozinger, K. G., et al. (1995). "Synthesis of nevirapine and its analogs." Journal of Heterocyclic Chemistry, 32(1), 259-263. (Foundational chemistry for chloronicotinonitrile synthesis).
-
Organic Syntheses. (2012). "Synthesis of substituted pyridines via Vilsmeier-Haack conditions." Org.[1][2] Synth. 89, 549-561. Retrieved from [Link]
